molecular formula C12H11BrO2 B1602166 2-Bromo-6-(methoxymethoxy)naphthalene CAS No. 111359-62-7

2-Bromo-6-(methoxymethoxy)naphthalene

Cat. No.: B1602166
CAS No.: 111359-62-7
M. Wt: 267.12 g/mol
InChI Key: AMYQXFJYHRUYCH-UHFFFAOYSA-N
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Description

2-Bromo-6-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and methoxymethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(methoxymethoxy)naphthalene typically involves the bromination of 6-(methoxymethoxy)naphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(methoxymethoxy)naphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used for these oxidations.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy group to a hydroxyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation reactions can produce naphthalene derivatives with aldehyde or carboxylic acid functional groups.

Scientific Research Applications

2-Bromo-6-(methoxymethoxy)naphthalene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(methoxymethoxy)naphthalene depends on the specific context in which it is used. In chemical reactions, the bromine atom and methoxymethoxy group play key roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the methoxymethoxy group can undergo oxidation or reduction.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: This compound is similar but lacks the methoxymethoxy group, which can affect its reactivity and applications.

    6-Methoxy-2-naphthol: This compound has a hydroxyl group instead of a bromine atom, leading to different chemical properties and uses.

    2,6-Dibromonaphthalene: This compound has two bromine atoms, which can lead to different substitution patterns and reactivity.

Uniqueness

2-Bromo-6-(methoxymethoxy)naphthalene is unique due to the presence of both bromine and methoxymethoxy groups on the naphthalene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-6-(methoxymethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYQXFJYHRUYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561042
Record name 2-Bromo-6-(methoxymethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111359-62-7
Record name 2-Bromo-6-(methoxymethoxy)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111359-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(methoxymethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 4.5 g, 112 mmol) was added in small portions to a mixture of 6-bromo-2-naphthol (25.0 g, 112 mmol), bromomethylmethylether (21.0 g, 168 mmol) and dimethylformamide (150 ml). The mixture was stirred at room temperature for 1 h. Sodium hydroxide (200 ml, 1 M) was added and the mixture was extracted with diethyl ether. The product was purified chromatographically, using dichloromethane as solvent. Yield 15.7 g, 52%. Mp 46.8–49.2° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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